molecular formula C18H24ClNO4 B7438115 2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid

2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid

Cat. No. B7438115
M. Wt: 353.8 g/mol
InChI Key: VEMYTWIGVROGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid, commonly known as MCL-1 inhibitor, is a small molecule compound that has gained significant attention in the field of cancer research. MCL-1 is a member of the B-cell lymphoma 2 (BCL-2) family of proteins that plays a crucial role in the regulation of apoptosis or programmed cell death. The overexpression of MCL-1 has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

MCL-1 inhibitor works by binding to the BH3 domain of MCL-1, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action has been validated in numerous preclinical studies, and clinical trials are currently underway to evaluate the safety and efficacy of MCL-1 inhibitor in cancer patients.
Biochemical and Physiological Effects
MCL-1 inhibitor has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. It has also been found to inhibit tumor growth and metastasis in animal models of cancer. Additionally, MCL-1 inhibitor has been shown to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

The advantages of using MCL-1 inhibitor in lab experiments include its potent activity against cancer cells, its ability to enhance the efficacy of other cancer treatments, and its selective toxicity towards cancer cells. However, the limitations of using MCL-1 inhibitor include its potential toxicity towards normal cells and the need for further research to determine its optimal dosage and treatment regimen.

Future Directions

There are numerous future directions for the research and development of MCL-1 inhibitor. These include the optimization of its chemical structure to improve its potency and selectivity, the identification of biomarkers to predict patient response to treatment, and the evaluation of its efficacy in combination with other cancer treatments. Additionally, the use of MCL-1 inhibitor in the treatment of other diseases, such as neurodegenerative disorders, is an area of active research.

Synthesis Methods

The synthesis of MCL-1 inhibitor involves a series of chemical reactions, starting with the reaction of 2-chloro-4-benzoic acid with 3-(2-methoxycyclopentyl)morpholine to form an intermediate product. This intermediate product is then treated with a reagent, such as trifluoroacetic acid, to remove the protecting group and yield the final product.

Scientific Research Applications

MCL-1 inhibitor has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, particularly those that are resistant to conventional chemotherapy drugs. MCL-1 inhibitor has also been found to enhance the efficacy of other cancer treatments, such as radiotherapy and immunotherapy.

properties

IUPAC Name

2-chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-23-17-4-2-3-14(17)16-11-24-8-7-20(16)10-12-5-6-13(18(21)22)15(19)9-12/h5-6,9,14,16-17H,2-4,7-8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMYTWIGVROGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC1C2COCCN2CC3=CC(=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.